molecular formula C25H26 B12604893 Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- CAS No. 649556-30-9

Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl-

Cat. No.: B12604893
CAS No.: 649556-30-9
M. Wt: 326.5 g/mol
InChI Key: GHZGYZUPENCQID-UHFFFAOYSA-N
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Description

Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- is an organic compound with a complex structure It consists of a benzene ring substituted with a 4,4-bis(4-methylphenyl)-3-butenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives with appropriate alkyl halides under Friedel-Crafts conditions. The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,1’-[4-methylphenyl]thio]methylene]bis-
  • Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-

Uniqueness

Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl- is unique due to its specific substitution pattern and the presence of both alkyl and aryl groups. This combination imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

649556-30-9

Molecular Formula

C25H26

Molecular Weight

326.5 g/mol

IUPAC Name

1-[4,4-bis(4-methylphenyl)but-3-enyl]-2-methylbenzene

InChI

InChI=1S/C25H26/c1-19-11-15-23(16-12-19)25(24-17-13-20(2)14-18-24)10-6-9-22-8-5-4-7-21(22)3/h4-5,7-8,10-18H,6,9H2,1-3H3

InChI Key

GHZGYZUPENCQID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=CCCC2=CC=CC=C2C)C3=CC=C(C=C3)C

Origin of Product

United States

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